Stereochemical Complexity: Non-Chiral Scaffold vs. Chiral KRAS Inhibitor Analogs
Unlike its clinically relevant, enantiomerically pure derivatives such as ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS: 2097518-76-6), (Hexahydro-1H-pyrrolizin-7a-yl)methanol is achiral. This compound possesses zero defined atom or bond stereocenters , whereas the advanced KRAS inhibitor scaffold possesses two specific stereocenters (2R, 7aS) which are critical for its biological activity and require complex chiral synthesis or resolution [1]. This non-chiral nature makes it a simpler and more cost-effective starting material for applications where stereochemistry is not a prerequisite or is introduced downstream.
| Evidence Dimension | Stereochemical Complexity (Number of Defined Stereocenters) |
|---|---|
| Target Compound Data | 0 (Achiral) |
| Comparator Or Baseline | ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS: 2097518-76-6): 2 (Specific R,S configuration) |
| Quantified Difference | Difference of 2 defined stereocenters; eliminates the need for chiral separation or asymmetric synthesis steps. |
| Conditions | Structural analysis based on canonical SMILES and InChI Key. |
Why This Matters
For procurement, the achiral nature of CAS: 78449-72-6 guarantees a simpler synthetic route, lower cost, and higher scalability compared to its chiral, enantiopure fluorinated analogs, making it the preferred building block for early-stage, non-stereospecific research.
- [1] Pharmacxo. (2025). Breakthroughs in KRAS Inhibitor Scaffolds. View Source
